3,6-bis(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
3,6-bis(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological activities. This compound is part of the triazolothiadiazine family, which is known for its wide range of applications in medicinal chemistry. The fusion of triazole and thiadiazine rings in its structure provides unique chemical properties that make it a valuable scaffold for drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-bis(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with suitable hydrazonoyl halides under reflux conditions . The reaction is often carried out in ethanol with a catalytic amount of piperidine, leading to the formation of the desired triazolothiadiazine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
3,6-bis(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or aryl groups at specific positions on the triazole or thiadiazine rings .
Scientific Research Applications
3,6-bis(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,6-bis(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit enzymes like PARP-1 and EGFR, leading to the induction of apoptosis in cancer cells . The compound can also interact with various receptors and enzymes, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their pharmacological activities.
1,2,4-triazolo[5,1-b][1,3,5]thiadiazines: Another isomeric form with distinct chemical properties and applications.
Uniqueness
3,6-bis(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its dual inhibition of PARP-1 and EGFR makes it a promising candidate for anticancer therapy .
Properties
Molecular Formula |
C18H16N4O2S |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
3,6-bis(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C18H16N4O2S/c1-23-14-7-3-12(4-8-14)16-11-25-18-20-19-17(22(18)21-16)13-5-9-15(24-2)10-6-13/h3-10H,11H2,1-2H3 |
InChI Key |
NCMKRJBGQAIBBB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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